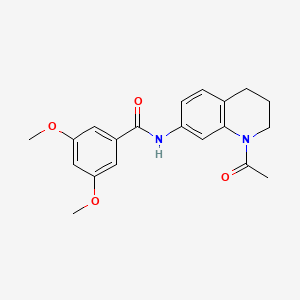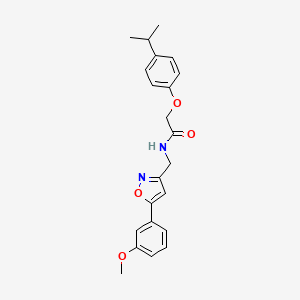![molecular formula C23H22ClN5O2S B2805645 2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 958563-91-2](/img/no-structure.png)
2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activity of Quinazoline Derivatives : Quinazoline derivatives have been explored for their pharmacological activities in various research studies. For instance, one compound demonstrated significant alpha1-adrenoceptor antagonistic properties in vascular smooth muscle, indicating potential applications in managing hypertension or related cardiovascular conditions (Yen et al., 1996). Another study synthesized benzimidazo[1,2-c]quinazoline-6(5H)-thiones, highlighting the interest in quinazolinethione derivatives as biologically active substances with potential antihypertensive effects and alpha1-adrenoceptor antagonistic properties (Ivachtchenko et al., 2002).
Stability Studies : Research on the stability of quinazoline derivatives under various conditions is essential for pharmaceutical development. A study focused on 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one showed that it is stable under several aggressive environmental factors, except in alkaline hydrolysis conditions, which is crucial for regulatory documentation preparation for pharmaceutical substances (Gendugov et al., 2021).
Antihypertensive Effects : DL-017, another quinazoline derivative, exhibited alpha1-adrenoceptor antagonistic and type I antiarrhythmic effects on mammalian cardiac tissues. It significantly reduced heart rate and blood pressure in hypertensive rats, indicating its suitability for chronic hypertension treatment (Tsai et al., 2001).
Chemical Transformations : The chemical transformations of quinazolinone derivatives provide insights into synthesizing new compounds with potential biological activities. For example, the reaction of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one with various nucleophiles led to derivatives that might have pharmacological applications (Markosyan et al., 2018).
Antimicrobial and Antiparasitic Activities : Some quinazoline derivatives have been explored for their antimicrobial and antiparasitic activities, suggesting their potential as novel therapeutic agents in treating infections and parasitic diseases. For example, a study synthesized s-triazine-based thiazolidinones, including quinazoline derivatives, and evaluated them for antimicrobial activity, showing significant inhibitory action against various bacteria and fungi (Patel et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethylamine, followed by cyclization with 2-chloroacetyl chloride and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethylamine", "2-chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethylamine in the presence of a coupling agent such as EDCI or HATU to form the intermediate.", "Step 2: Cyclization of the intermediate with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the cyclized product.", "Step 3: Oxidation of the cyclized product with an oxidizing agent such as m-chloroperbenzoic acid to form the final product." ] } | |
Numéro CAS |
958563-91-2 |
Formule moléculaire |
C23H22ClN5O2S |
Poids moléculaire |
467.97 |
Nom IUPAC |
2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C23H22ClN5O2S/c1-14-6-7-15(24)12-19(14)27-8-10-28(11-9-27)20(30)13-18-22(31)29-21(25-18)16-4-2-3-5-17(16)26-23(29)32/h2-7,12,18,25H,8-11,13H2,1H3 |
Clé InChI |
DKTJSCVNDFDBOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2805567.png)
![(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2805568.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2805570.png)
![3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2805571.png)

![5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2805578.png)
![N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2805580.png)
![1-Ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole](/img/structure/B2805581.png)


![4-(2-((2-Cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2805585.png)